molecular formula C19H20O2 B12656769 (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol CAS No. 154569-19-4

(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

Cat. No.: B12656769
CAS No.: 154569-19-4
M. Wt: 280.4 g/mol
InChI Key: FGRCYLHFMCPLBF-INIZCTEOSA-N
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Description

(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indene backbone substituted with an ethyl group, a methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol can be achieved through various synthetic routes. One common method involves the asymmetric bioreduction of 4-methoxy acetophenone using whole-cell biocatalysts such as Saccharomyces uvarum . The reaction conditions, including pH, incubation temperature, and agitation level, are optimized to achieve high conversion rates and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve the use of chemical catalysts or biocatalysts. Biocatalysts are preferred due to their high selectivity, environmental compatibility, and ability to operate under mild conditions . The use of whole-cell microorganisms is particularly advantageous as they are equipped with metabolic pathways for the regeneration of necessary cofactors.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-Ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique indene backbone and the specific arrangement of its functional groups

Properties

CAS No.

154569-19-4

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(1S)-1-ethyl-2-(4-methoxyphenyl)-3-methyl-1H-inden-5-ol

InChI

InChI=1S/C19H20O2/c1-4-16-17-10-7-14(20)11-18(17)12(2)19(16)13-5-8-15(21-3)9-6-13/h5-11,16,20H,4H2,1-3H3/t16-/m0/s1

InChI Key

FGRCYLHFMCPLBF-INIZCTEOSA-N

Isomeric SMILES

CC[C@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C

Canonical SMILES

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)OC)C

Origin of Product

United States

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